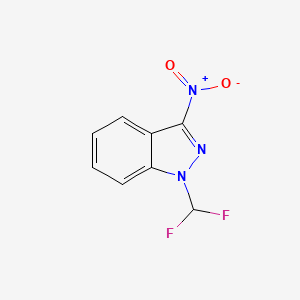

1-(二氟甲基)-3-硝基-1H-吲唑

描述

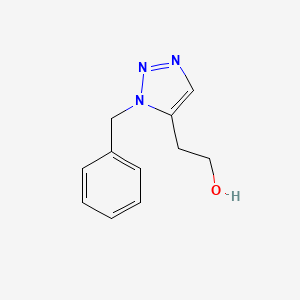

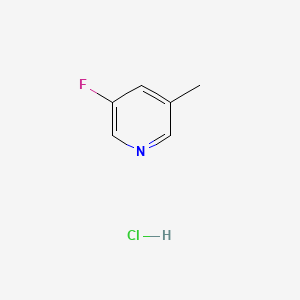

“1-(difluoromethyl)-3-nitro-1H-pyrazole” is a chemical compound with the molecular weight of 163.08 . It is stored at a temperature of 4°C and has a purity of 95%. It is in powder form .

Synthesis Analysis

The synthesis of difluoromethylated compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The InChI code for “1-(difluoromethyl)-3-nitro-1H-pyrazole” is 1S/C4H3F2N3O2/c5-4(6)8-2-1-3(7-8)9(10)11/h1-2,4H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

“1-(difluoromethyl)-3-nitro-1H-pyrazole” is a powder with a molecular weight of 163.08 .科研应用

化学合成和官能化

1-(二氟甲基)-3-硝基-1H-吲唑及其衍生物因其在各种化学合成和官能化过程中的潜力而受到重视。研究人员已经开发了一种用于吲唑衍生物的N-二氟甲基化的方法,促进了高产率生产1-和2-二氟甲基吲唑衍生物的过程。该过程涉及对含有溴、碘和硝基团在杂环环上不同位置的分子进行官能化。所得的二氟甲基衍生物已成功分离并进一步官能化为胺、羧酸和硼酸酯,展示了这些化合物在有机合成中的多功能性(Petko & Filatov, 2022)。

吲唑衍生物的合成途径

为吲唑衍生物开发高效的合成途径是一个重要的研究领域,因为它们在药物化学中的相关性。一种报道的方法涉及对吲哚的亚硝化,以产生1H-吲唑-3-甲醛,这是访问多官能化3-取代吲唑的关键中间体。该过程突显了吲唑衍生物在合成激酶抑制剂中的实用性,展示了它们在药物发现和开发中的重要性(Chevalier et al., 2018)。

异环化合物合成中的戴维斯-贝鲁特反应

另一个值得注意的应用涉及戴维斯-贝鲁特反应(DBR),用于构建2H-吲唑及其衍生物。该反应机制利用高反应性亚硝基中间体的化学性质,促进了各种吲唑类的合成,包括简单或融合的吲唑酮和噻唑吲唑。DBR强调了吲唑衍生物在产生生物相关化合物中的合成潜力(Zhu, Haddadin, & Kurth, 2019)。

未来方向

The field of difluoromethylation has seen significant advances in recent years . The development of safer and more effective formulations is a key area of focus . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

性质

IUPAC Name |

1-(difluoromethyl)-3-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-8(10)12-6-4-2-1-3-5(6)7(11-12)13(14)15/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPIISPQRTEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-3-nitro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)

![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)